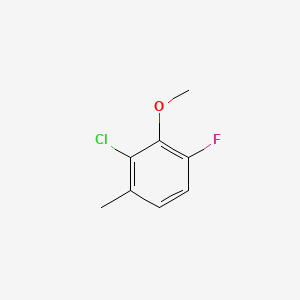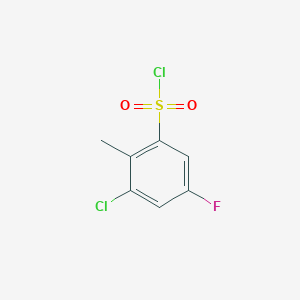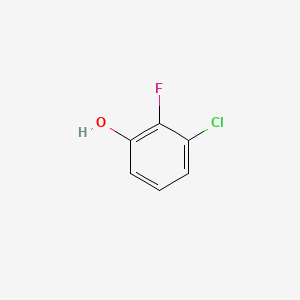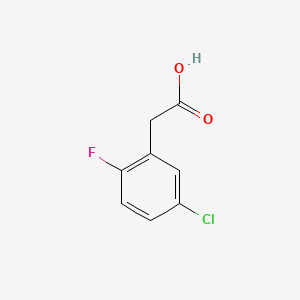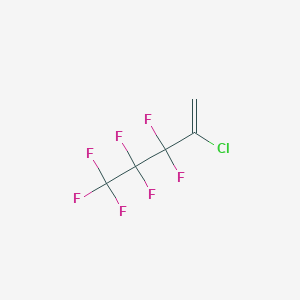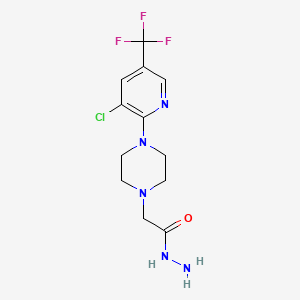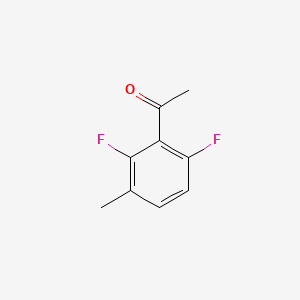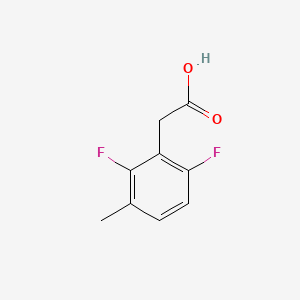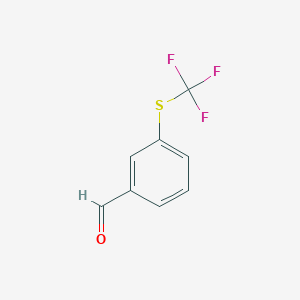
3-(Trifluoromethylthio)benzaldehyde
概述
描述
3-(Trifluoromethylthio)benzaldehyde is an organic compound with the molecular formula C₈H₅F₃OS It is characterized by the presence of a trifluoromethylthio group attached to a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with trifluoromethylthiolate anion. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions often require heating to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions: 3-(Trifluoromethylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols and amines can react with the trifluoromethylthio group under basic conditions.
Major Products:
Oxidation: 3-(Trifluoromethylthio)benzoic acid.
Reduction: 3-(Trifluoromethylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-(Trifluoromethylthio)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(Trifluoromethylthio)benzaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethylthio)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
Comparison: 3-(Trifluoromethylthio)benzaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. Compared to 3-(Trifluoromethyl)benzaldehyde, it has a higher electron-withdrawing capacity, making it more reactive in certain chemical reactions. The position of the trifluoromethylthio group also influences the compound’s reactivity and interaction with other molecules .
属性
IUPAC Name |
3-(trifluoromethylsulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDFTYGZZLJQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380680 | |
| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51748-27-7 | |
| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Trifluoromethylthio)benzaldehyde in the synthesis described in the paper?
A1: this compound serves as a crucial building block in the multi-step synthesis of the target compound, 1-(3′-trifluoromethylthio phenyl)-2-ethylamino propane-1-14C. Specifically, it is reacted with nitroethane to form a nitropropene intermediate, which is further modified to eventually yield the desired labeled anorectic drug [].
Q2: Can you elaborate on the specific reaction involving this compound mentioned in the paper?
A2: The paper describes reacting this compound, labeled with 14C, with nitroethane []. This reaction likely proceeds through a Henry reaction (also known as a nitroaldol reaction). In this reaction, the aldehyde acts as an electrophile, while the nitroethane serves as a nucleophile. This leads to the formation of 1-(3′-trifluoromethylthio phenyl)-2-nitropropene-1-14C, which is then carried forward in the synthetic pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
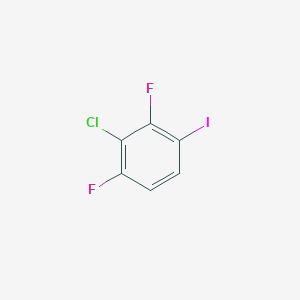
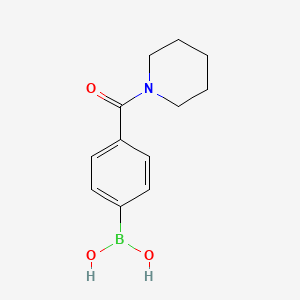
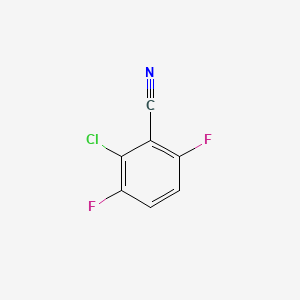
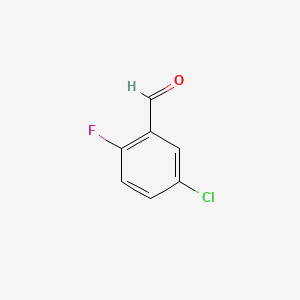

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)
